molecular formula C13H13ClN2OS2 B2411576 2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860649-60-1

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol

Cat. No.: B2411576
CAS No.: 860649-60-1
M. Wt: 312.83
InChI Key: WSXDTQLBEGSSNP-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is an organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a chlorobenzyl group, a methylsulfanyl group, and a pyrimidinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol typically involves the reaction of 4-chlorobenzyl chloride with 6-[(methylsulfanyl)methyl]-4-pyrimidinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-pyrimidinol
  • 2-[(4-Chlorobenzyl)sulfanyl]-6-[(ethylsulfanyl)methyl]-4-pyrimidinol

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is unique due to the presence of both chlorobenzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-18-8-11-6-12(17)16-13(15-11)19-7-9-2-4-10(14)5-3-9/h2-6H,7-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXDTQLBEGSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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